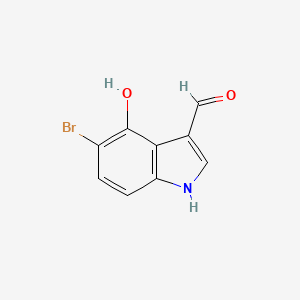
5-bromo-4-hydroxy-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-hidroxi-1H-indol-3-carbaldehído es un compuesto químico que pertenece a la familia de los indoles. Los indoles son sistemas heterocíclicos importantes que se encuentran en muchos productos naturales y fármacos. Este compuesto es particularmente interesante debido a su estructura única, que incluye un átomo de bromo, un grupo hidroxilo y un grupo aldehído unidos al anillo de indol. Estos grupos funcionales lo convierten en un bloque de construcción versátil en la síntesis orgánica y en un compuesto valioso en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-bromo-4-hidroxi-1H-indol-3-carbaldehído se puede lograr a través de varios métodos. Un enfoque común implica la bromación de 4-hidroxi-1H-indol-3-carbaldehído. Esta reacción suele utilizar bromo o una fuente de bromo como la N-bromosuccinimida (NBS) en un disolvente adecuado como ácido acético o diclorometano. La reacción suele llevarse a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar una bromación completa.
Métodos de producción industrial
La producción industrial de 5-bromo-4-hidroxi-1H-indol-3-carbaldehído puede implicar procesos de bromación a gran escala con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Bromo-4-hidroxi-1H-indol-3-carbaldehído se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo aldehído se puede reducir a un alcohol primario utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila. Los reactivos comunes para estas reacciones incluyen la azida de sodio, el cianuro de potasio y las aminas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Azida de sodio en dimetilformamida (DMF) a temperaturas elevadas.
Principales productos
Oxidación: Ácido 5-bromo-4-hidroxi-1H-indol-3-carboxílico.
Reducción: 5-Bromo-4-hidroxi-1H-indol-3-metanol.
Sustitución: Diversos derivados de indol sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
5-Bromo-4-hidroxi-1H-indol-3-carbaldehído tiene numerosas aplicaciones en la investigación científica:
Química: Sirve como precursor para la síntesis de moléculas orgánicas complejas y compuestos heterocíclicos.
Biología: Se utiliza en el estudio de los mecanismos enzimáticos y como sonda para ensayos biológicos.
Medicina: El compuesto se investiga por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 5-bromo-4-hidroxi-1H-indol-3-carbaldehído implica su interacción con varios objetivos moleculares. El grupo aldehído puede formar enlaces covalentes con sitios nucleófilos en proteínas y enzimas, lo que puede inhibir su actividad. Los grupos bromo e hidroxilo también pueden contribuir a la reactividad del compuesto y a su afinidad de unión a objetivos específicos. Estas interacciones pueden modular las vías biológicas y ejercer efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
4-Hidroxi-1H-indol-3-carbaldehído: Carece del átomo de bromo, lo que lo hace menos reactivo en ciertas reacciones de sustitución.
5-Bromo-1H-indol-3-carbaldehído: Carece del grupo hidroxilo, lo que puede reducir su solubilidad y reactividad en ciertas reacciones.
5-Bromo-4-cloro-1H-indol-3-carbaldehído:
Singularidad
5-Bromo-4-hidroxi-1H-indol-3-carbaldehído es único debido a la presencia de ambos grupos bromo e hidroxilo, que proporcionan un equilibrio de reactividad y solubilidad. Esto lo convierte en un compuesto versátil para diversas aplicaciones sintéticas e investigativas, lo que lo distingue de otros derivados de indol similares.
Propiedades
Número CAS |
404887-97-4 |
|---|---|
Fórmula molecular |
C9H6BrNO2 |
Peso molecular |
240.05 g/mol |
Nombre IUPAC |
5-bromo-4-hydroxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-7-8(9(6)13)5(4-12)3-11-7/h1-4,11,13H |
Clave InChI |
PCGMEQOFYIJPBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC=C2C=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B11870684.png)

![2-(3-Aminopyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11870691.png)


![6'-Methoxy-2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11870712.png)


![7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11870726.png)
![4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11870748.png)

![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11870755.png)

